N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzamide
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Description
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C21H18ClN5O2 and its molecular weight is 407.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with a1,2,4-triazolo[4,3-b]pyridazine core structure have been found to exhibit a variety of biological applications . These include acting as antifungal , anti-HIV , anticancer , anti-inflammatory , analgesic , and antihypertensive agents .
Mode of Action
It is known that the1,2,4-triazolo[4,3-b]pyridazine core structure is capable of interacting with a variety of enzymes and receptors, thereby showing versatile biological activities .
Biochemical Pathways
Compounds with a similar1,2,4-triazolo[4,3-b]pyridazine core structure have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is chiefly mediated through the action of phospholipase A2 .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core structure .
Result of Action
Compounds with a similar1,2,4-triazolo[4,3-b]pyridazine core structure have been found to exhibit a broad spectrum of biological activities, including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive effects .
Properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-14-6-8-15(9-7-14)21(28)23-12-13-29-19-11-10-18-24-25-20(27(18)26-19)16-4-2-3-5-17(16)22/h2-11H,12-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQOBILNMDAUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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